D-allocystathionine

Description

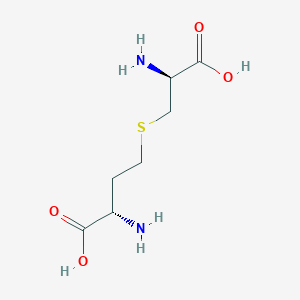

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-[(2S)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRYLPWNYFXEMH-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@H](C(=O)O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331433 | |

| Record name | D-allocystathionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2998-83-6 | |

| Record name | D-allocystathionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Interconversions of D Allocystathionine

Enzymatic Synthesis Pathways of D-Allocystathionine

The formation of this compound can occur through various enzymatic reactions, distinct from the primary transsulfuration pathway that produces L-cystathionine.

Role of Cystathionine (B15957) β-Synthase (CBS) in Allocystathionine (B7821828) Formation from Homocysteine and Serine

Cystathionine β-synthase (CBS, EC 4.2.1.22) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme primarily known for catalyzing the condensation of L-homocysteine and L-serine to form L-cystathionine in the transsulfuration pathway. mdpi.comresearchgate.net However, research indicates that CBS can also be involved in the formation of allocystathionine. Both cystathionine and allocystathionine are generated by enzymatic means from homocysteine and serine. hmdb.ca

Mechanisms of Cystathionine γ-Lyase (CTH) in Allocystathionine Metabolism

Cystathionine γ-lyase (CTH, EC 4.4.1.1), another PLP-dependent enzyme, is primarily involved in the cleavage of L-cystathionine to cysteine, 2-oxobutanoate, and ammonia (B1221849) in the transsulfuration pathway. mdpi.comwikipedia.org While its main role is in L-cystathionine breakdown, CTH can also metabolize allocystathionine. hmdb.ca Cystathionine and allocystathionine can be utilized by CTH, along with other enzymes like cysteine dioxygenase (CDO) and sulfinoalanine decarboxylase, to produce hypotaurine (B1206854) and subsequently taurine. hmdb.ca

Involvement of Cystathionine Synthetase (EC 2.5.1.48)

Cystathionine synthetase (EC 2.5.1.48), also known as cystathionine γ-synthase, is an enzyme that catalyzes the formation of L-cystathionine from O4-succinyl-L-homoserine and L-cysteine. qmul.ac.ukgenome.jp While its primary product is L-cystathionine, allocystathionine has been identified as a product of enzyme cystathionine synthetase (EC 2.5.1.48) which converts homocysteine to allocystathionine in the sulfur metabolism pathway. hmdb.caecmdb.ca This enzyme is a pyridoxal-phosphate protein. qmul.ac.ukgenome.jp

Enzymatic Conversion via Homoserine and Thiol Compounds

Enzymatic conversion of homoserine in the presence of thiol compounds can lead to the formation of S-substituted homocysteine derivatives, including this compound. acs.orgjst.go.jp

Y-Replacement Reaction Catalyzed by Streptomyces phaeochromogenes Cystathionine γ-Lyase

Cystathionine γ-lyase from Streptomyces phaeochromogenes is known to catalyze a γ-replacement reaction of L-homoserine in the presence of thiol compounds, in addition to its α,γ-elimination activity on L-cystathionine. jst.go.jptandfonline.comresearchgate.net This enzyme can synthesize this compound from L-homoserine and D-cysteine through this γ-replacement reaction. jst.go.jptandfonline.com The enzyme has a molecular weight of about 166,000 and contains 4 mol of pyridoxal 5'-phosphate per mol of enzyme. nih.gov

In one study, the amount of this compound formed increased over time during incubation with Streptomyces phaeochromogenes cystathionine γ-lyase, L-homoserine, and D-cysteine. A maximum value of 28.3 mM (6.3 g/liter ) was reached after 6.5 hours, with 14% of L-homoserine and 66% of D-cysteine converted to this compound. tandfonline.com

Data Table: Enzymatic Synthesis of this compound by Streptomyces phaeochromogenes Cystathionine γ-Lyase tandfonline.com

| Substrates | Enzyme Source | Reaction Type | Product | Maximum Concentration Achieved (mM) | Conversion of L-Homoserine (%) | Conversion of D-Cysteine (%) | Incubation Time (hr) |

| L-Homoserine, D-Cysteine | S. phaeochromogenes CTH | γ-Replacement | This compound | 28.3 | 14 | 66 | 6.5 |

Substrate Specificity of the Y-Replacement Reaction with D-Cysteine and D-Homocysteine

Studies on the substrate specificity of the γ-replacement reaction catalyzed by Streptomyces phaeochromogenes cystathionine γ-lyase have shown that various thiol compounds can serve as substrates. jst.go.jptandfonline.com D-Cysteine, L-homocysteine, and D-homocysteine were found to be preferable substrates in the γ-replacement reaction with L-homoserine catalyzed by this enzyme. jst.go.jptandfonline.com This indicates that the enzyme exhibits a degree of flexibility in the thiol compound it can utilize for the formation of S-substituted homocysteine derivatives, including this compound when D-cysteine is the thiol donor. jst.go.jptandfonline.com

Table: Preferable Thiol Substrates for Streptomyces phaeochromogenes CTH γ-Replacement Reaction with L-Homoserine jst.go.jptandfonline.com

| Thiol Compound | Substrate for γ-Replacement Reaction |

| D-Cysteine | Preferable |

| L-Homocysteine | Preferable |

| D-Homocysteine | Preferable |

| 3-Mercaptopropionate | Preferable |

| 2-Mercaptopropionate | Preferable |

| Methyl mercaptan | Inert |

| Ethyl mercaptan | Inert |

| n-Propyl mercaptan | Inert |

| Cysteamine | Inert |

Stereoisomer Specificity in Enzymatic Reactions

Enzymatic reactions involving cystathionine and its stereoisomers demonstrate significant specificity, which is crucial for directing metabolic flux through distinct pathways. Enzymes in the transsulfuration pathway, such as cystathionine beta-synthase (CBS) and cystathionine gamma-lyase (CGL), exhibit preferences for specific stereoisomeric forms. wikipedia.orgresearchgate.net

Differentiation of this compound from L-Cystathionine, D-Cystathionine, and L-Allocystathionine

The differentiation between the stereoisomers of cystathionine, including this compound, is primarily mediated by the active site architecture of the enzymes that interact with these compounds. Enzymes involved in cystathionine metabolism, such as CGL and cystathionine beta-lyase (CBL), possess active sites tuned to recognize and bind specific stereochemical configurations. researchgate.net

For instance, while cystathionine gamma-lyase from Streptomyces phaeochromogenes can catalyze reactions involving D-cysteine and L-homoserine to synthesize this compound, its activity and substrate preferences highlight the enzymatic discrimination between stereoisomers. tandfonline.comtandfonline.com Studies have shown that a mixture of the four cystathionine stereoisomers can serve as a substrate for certain enzymes, but individual stereoisomers may exhibit different reaction rates or may not be substrates at all for a particular enzyme. asm.org The precise positioning of the substrate within the enzyme's active site, often guided by specific amino acid residues, determines which stereoisomer can undergo catalysis. researchgate.net

Impact of Stereochemistry on Enzyme Activity and Metabolic Flux

For example, cystathionine gamma-lyase primarily acts on L-cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. researchgate.netnih.gov The ability of enzymes to differentiate between L- and D-isomers, as well as allo and non-allo forms, ensures that the correct metabolic products are generated. Alterations in stereochemistry can lead to reduced enzyme activity or even inhibition, diverting metabolic intermediates into alternative pathways or causing their accumulation. The incorporation of non-native stereoisomers, such as the replacement of diaminopimelic acid with L-allo-cystathionine or meso-lanthionine (B1218204) in Escherichia coli peptidoglycan, demonstrates how alternative stereoisomers can be utilized by enzymes, albeit sometimes with altered kinetic parameters. asm.orgnih.gov This highlights the critical role of stereochemical recognition in maintaining normal metabolic flux.

Regulation of this compound Biosynthesis

While the primary focus of research on cystathionine biosynthesis regulation is often on the L-stereoisomer within the canonical transsulfuration pathway, the regulation of this compound biosynthesis is less extensively characterized in the available literature. However, given its potential enzymatic synthesis from precursors like L-homoserine and D-cysteine by specific enzymes such as cystathionine gamma-lyase from certain microorganisms, the regulation of this process would likely involve factors influencing the activity and expression of these specific enzymes. tandfonline.comtandfonline.com

Metabolic Roles and Physiological Functions of D Allocystathionine

D-Allocystathionine in Sulfur Metabolism Pathways

This compound participates in sulfur metabolism, a critical set of pathways for the synthesis and interconversion of sulfur-containing amino acids like cysteine and methionine. hmdb.caontosight.ainih.govwikipedia.orgucd.ieuib.nonih.govbiosynth.com It is recognized as an intermediate in these processes. hmdb.cabiosynth.com

Intermediary Role in Cysteine and Methionine Biosynthesis

This compound functions as an intermediate in the synthesis of cysteine from methionine. biosynth.com More broadly, cystathionine (B15957) (which includes this compound as one of its stereoisomers) is a key intermediate in the biosynthesis of cysteine, formed from homocysteine and serine. ontosight.ainih.govcaymanchem.comcaymanchem.comsigmaaldrich.comcaymanchem.com In certain organisms, such as Escherichia coli and Aerobacter aerogenes, cystathionine also serves as a precursor for methionine biosynthesis, undergoing cleavage to form homocysteine, which is subsequently methylated to methionine. wikipedia.orgnih.govresearchgate.net The forward transsulfuration pathway, observed in bacteria, involves the formation of cystathionine catalyzed by cystathionine gamma-synthase, followed by its cleavage by cystathionine beta-lyase to yield homocysteine, a methionine precursor. wikipedia.orgresearchgate.net

Contribution to Transsulfuration Pathway Dynamics

The transsulfuration pathway is a metabolic route that facilitates the interconversion of cysteine and homocysteine, with cystathionine acting as the central intermediate. wikipedia.org This pathway is significant for regulating homocysteine levels in the body. ontosight.ai The dynamics of this pathway involve enzymes such as cystathionine beta-synthase (CBS) and cystathionine gamma-lyase (CGL). wikipedia.orgucd.ieuib.nonih.gov Oxidative stress has been shown to activate CBS, thereby promoting the conversion of methionine to cysteine and supporting increased glutathione (B108866) synthesis. ucd.ie this compound is one of the four stereoisomers that can constitute the cystathionine found in biological systems and involved in this pathway. sigmaaldrich.comcaymanchem.commpg.dempg.de

Integration of this compound into Broader Amino Acid Metabolic Networks

As a stereoisomer of cystathionine, this compound is integrated into the wider network of amino acid metabolism. hmdb.ca Cystathionine and its stereoisomers, including allocystathionine (B7821828), can be substrates for enzymes such as cystathionine gamma-lyase (CTH), cysteine dioxygenase (CDO), and sulfinoalanine decarboxylase, leading to the production of hypotaurine (B1206854) and subsequently taurine. hmdb.ca The metabolic pathways involving sulfur amino acids are interconnected with other central metabolic routes, including those involving pyruvate (B1213749) and phosphoenolpyruvate. acs.org Amino acid metabolism, in general, also plays a role in cellular energy supply strategies. mdpi.com

Physiological Significance of this compound

This compound is a naturally occurring organic compound. biosynth.com It is a stereoisomer of cystathionine, which is known to play a vital role in the metabolism of homocysteine and is involved in the synthesis of glutathione, a crucial cellular antioxidant. hmdb.caontosight.ai Elevated levels of cystathionine have been observed in association with certain health conditions. ontosight.ai Research indicates that dietary administration of L-allocystathionine, similar to L-cystathionine, can substitute for cystine and contribute to increased body weight in growing rats. caymanchem.comcaymanchem.com The physiological functions of various D-amino acids, including potentially this compound, are an active area of research, exploring their influence in complex biological systems. frontiersin.org

Role in Protein Building Blocks and Amino Acid Derivatives

This compound is classified as an amino acid derivative. hmdb.canih.govsolubilityofthings.com Amino acids, in general, serve as the fundamental building blocks for proteins. solubilityofthings.comnih.govbritannica.com While cystathionine itself is a non-protein amino acid, its role in the synthesis of proteinogenic amino acids like cysteine and methionine links it to the processes of protein synthesis. ontosight.ai D-amino acids, as a class, have been shown to influence physiological aspects in eukaryotic organisms. frontiersin.org

D Allocystathionine in Cellular Processes and Organismal Systems

D-Allocystathionine in Bacterial Cell Wall Biosynthesis

Bacterial cell wall peptidoglycan is a vital structural component, and its biosynthesis is a key target for antibiotics. The peptide side chain of peptidoglycan typically contains a diamino acid at position 3, which is commonly meso-diaminopimelic acid (m-DAP) in many Gram-negative bacteria like Escherichia coli. Research has revealed that certain non-canonical amino acids, including this compound, can be incorporated into this critical structure.

Replacement of Diaminopimelic Acid in Peptidoglycan Synthesis by Allocystathionine (B7821828)

Studies, primarily in Escherichia coli, have shown that exogenous cystathionine (B15957) or lanthionine (B1674491) can suppress the auxotrophy for diaminopimelic acid (A2pm), indicating their ability to functionally replace A2pm in peptidoglycan synthesis uniprot.orguni.lugoogle.comnih.gov. Analysis of peptidoglycan precursors and isolated sacculi from E. coli strains grown with epimeric cystathionine revealed that m-DAP was entirely substituted by the sulfur-containing amino acid at the same position uniprot.orguni.lugoogle.comnih.gov. Notably, a high percentage of the incorporated cystathionine was identified as L-allo-cystathionine (95%), with D-allo-cystathionine also being incorporated uniprot.orguni.lugoogle.comnih.gov. This demonstrates the capacity of the bacterial peptidoglycan synthesis machinery to utilize allocystathionine isomers as surrogates for m-DAP.

Substrate Activity for MurE Synthetase (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate—2,6-diaminopimelate ligase)

The incorporation of the diamino acid at position 3 of the peptidoglycan precursor is catalyzed by the MurE synthetase (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate—2,6-diaminopimelate ligase) bc.eduplos.orgmpg.dersc.org. This enzyme is responsible for adding m-DAP to UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UDP-MurNAc-L-Ala-D-Glu) to form the UDP-MurNAc-tripeptide bc.edu. Research has demonstrated that MurE synthetase can accept alternative substrates in vitro, including D-allo- and L-allo-cystathionine uniprot.orguni.lugoogle.commpg.dedntb.gov.ua. While these alternative substrates are accepted, the efficiency may be lower compared to the natural substrate, m-DAP uniprot.orguni.lugoogle.comthermofisher.com.

Kinetic Parameters of MurE with this compound as Substrate

Kinetic studies of MurE synthetase activity with different substrates have provided insights into the enzyme's specificity. While m-DAP is the preferred substrate, MurE can utilize D-allo-cystathionine and L-allo-cystathionine. The apparent Michaelis constant (Km) values for these substrates indicate the enzyme's affinity. For E. coli MurE, the Km value for D-allo-cystathionine has been reported to be significantly higher than that for m-DAP biovenic.com.

| Substrate | Apparent Km (µM) | Reference |

| meso-Diaminopimelic acid | 36 | bc.edu |

| L-allo-Cystathionine | 3900 | bc.edu |

| D-allo-Cystathionine | 10000 | biovenic.com |

These kinetic parameters demonstrate that while D-allo-cystathionine can serve as a substrate for MurE, a considerably higher concentration is required to achieve a reaction rate comparable to that with m-DAP or even L-allo-cystathionine.

This compound in Mammalian Systems

The presence and metabolic fate of this compound in mammalian systems are less comprehensively documented compared to its role in bacterial peptidoglycan synthesis. While cystathionine (which includes various stereoisomers) is known to be involved in the transsulfuration pathway in mammals, specific studies focusing on the distinct biological activities or metabolic pathways of the D-allo stereoisomer in mammalian tissues or biofluids are limited in the available literature.

Detection as a Differential Metabolite in Pathological Conditions

Metabolomics, the study of small molecule metabolites, can reveal changes in biological systems under different conditions, including disease states. Differential metabolomics specifically focuses on identifying metabolites whose concentrations change significantly between groups, such as healthy individuals versus those with a particular pathology. metabolon.com These differential metabolites can serve as potential biomarkers or provide insights into disease mechanisms. metabolon.commdpi.com

While research extensively utilizes differential metabolomics to investigate various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancers, the specific detection of this compound as a differential metabolite in pathological conditions is an area of ongoing investigation. metabolon.commdpi.comnih.gov Studies employing untargeted metabolomics approaches in various diseases aim to identify a wide range of metabolic changes, and this compound may be among the metabolites detected in such analyses. nih.govmednexus.org For instance, metabolomic profiling has been used to identify metabolic pathways and signatures associated with inflammatory phenotypes in conditions like asthma or to find biomarkers for acute myocardial infarction. mdpi.comnih.gov Differential metabolites have also been investigated in the context of COVID-19 to understand metabolic disturbances associated with the disease. mednexus.org The presence and levels of this compound as a differential metabolite would depend on its specific involvement in the perturbed metabolic pathways related to a given pathology.

Potential for Dietary Substitution in Growth Studies

Studies have explored the nutritional availability and metabolic fate of different stereoisomers of cystathionine, including L-cystathionine and L-allocystathionine, in the context of dietary sulfur amino acid requirements. Research conducted in growing rats has investigated whether these compounds can substitute for cystine in the diet to support growth. annualreviews.orgcaymanchem.com

Early studies indicated that while L-cystathionine and L-allocystathionine could support growth in animals on a diet deficient in cystine, D-cystathionine and this compound did not appear to support growth when provided as the sole sulfur source in growth studies. annualreviews.org For example, dietary administration of L-allocystathionine at a concentration of 0.74% was shown to substitute for cystine and contribute to increased body weight in growing rats, similar to the effect observed with naturally occurring L-cystathionine. caymanchem.com This suggests that the L-stereoisomers can be effectively utilized in sulfur metabolism to support growth, likely by being converted to cysteine. The lack of growth support by this compound in these studies implies that the enzymatic machinery responsible for processing cystathionine and its stereoisomers may exhibit specificity for the L-configuration, or that the D-stereoisomer is not efficiently transported or metabolized in a way that provides bioavailable sulfur for growth.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10104953 |

| Allocystathionine | 10104953 |

| Cystathionine | 439258 |

| L-Cystathionine | 439258 |

| L-Allocystathionine | 10104953 |

| D-Cystathionine | 10104953 |

| Homocysteine | 702 |

| Serine | 595 |

| Cysteine | 586 |

| Cystine | 67678 |

Interactive Data Tables

Based on the text in section 4.2.3, a summary of dietary substitution findings in growth studies can be presented in a table.

Table 1: Effect of Cystathionine Stereoisomers as Dietary Substitutes for Cystine on Growth in Rats

| Dietary Supplementation | Support for Growth (vs. Cystine-deficient diet) | Reference |

| L-Cystathionine | Supported growth | annualreviews.orgcaymanchem.com |

| L-Allocystathionine | Supported growth | annualreviews.orgcaymanchem.com |

| D-Cystathionine | Did not support growth | annualreviews.org |

| This compound | Did not support growth | annualreviews.org |

Note: This table summarizes findings discussed in the text regarding the ability of different cystathionine stereoisomers to support growth when substituting for cystine in the diet of rats.

Analytical Methodologies and Detection of D Allocystathionine

Chromatographic Techniques for Separation and Quantification

Chromatography plays a crucial role in isolating D-allocystathionine from complex mixtures, allowing for its subsequent detection and measurement. Different chromatographic modes offer distinct advantages depending on the sample matrix and the required level of separation.

High-Pressure Liquid Chromatography (HPLC) is a widely used technique for the separation of cystathionine (B15957) isomers, including this compound. HPLC methods have been specifically developed to address the challenge of separating these closely related stereoisomers. For instance, a new efficient HPLC technique was developed for the analysis of cystathionine isomers in the context of studying their incorporation into peptidoglycan in Escherichia coli. asm.orgnih.gov This method utilized a LiChrospher 100 CH 18/2 column and involved derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) prior to HPLC separation. asm.org The use of reverse-phase HPLC with a C18 column has also been reported for separating nucleotide precursors containing cystathionine derivatives. asm.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolomic profiling and can be used for the detection of this compound within the complex mixture of metabolites in a biological sample. plantscience.cnhplc.eu GC-MS requires analytes to be volatile and thermally stable, which often necessitates chemical derivatization for polar compounds like amino acids. numberanalytics.comnih.gov Common derivatization techniques for GC-MS include silylation, alkylation, and acylation, which increase the volatility of metabolites. numberanalytics.com The separation of derivatized metabolites is achieved by the gas chromatograph based on their boiling points and interaction with the stationary phase, followed by detection and identification using the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns. numberanalytics.comlcms.cz GC-MS is particularly suitable for analyzing low-polarity volatile metabolites and high-polarity metabolites like amino acids after conversion into volatile derivatives. lcms.cz While GC-MS is effective for identifying and quantifying small molecular metabolites, including amino acids, its application to this compound specifically within broad metabolomic studies has been noted. plantscience.cn Deuterium-labeled internal standards, such as Cystathionine-d4 (Allocystathionine-d4), are often used for accurate quantification of cystathionine and its isomers by GC- or LC-MS. caymanchem.comcaymanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another essential technique for the quantification of this compound, particularly in metabolomic studies. plantscience.cn LC-MS is well-suited for analyzing a wide range of compounds, including polar and relatively polar metabolites that may not be suitable for GC-MS without extensive derivatization. frontiersin.org LC-MS involves the separation of analytes by liquid chromatography, followed by their detection and quantification using mass spectrometry. lcms.cz This combination allows for high sensitivity and specificity in the detection of target compounds within complex biological matrices. LC-MS methods have been used to identify and quantify various metabolites, including allocystathionine (B7821828), in biological samples. plantscience.cnmetabolomicsworkbench.org The use of internal standards like Cystathionine-d4 is also beneficial for accurate quantification of this compound using LC-MS. caymanchem.comcaymanchem.com Combining LC-MS and GC-MS techniques can provide a more comprehensive analysis of compounds in a sample. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used for the identification and structural elucidation of organic compounds, including this compound. shimadzu.euthermofisher.com NMR provides detailed information about the chemical environment of atomic nuclei within a molecule, allowing for the determination of its structure and confirmation of its identity. Analysis of 1H NMR and 13C NMR spectra provides characteristic chemical shifts and coupling patterns that are unique to a specific molecule. nih.govresearchgate.netucl.ac.uk Two-dimensional NMR techniques, such as 1H-13C HSQC (Heteronuclear Single Quantum Coherence), are particularly useful for correlating signals from directly bonded hydrogen and carbon atoms, further aiding in structural confirmation. nih.govlibretexts.org NMR spectroscopy can provide evidence of the purity and the specific stereochemistry of this compound by comparing experimental spectra to known standards or predicted values. nih.gov

Research Applications and Future Directions for D Allocystathionine Studies

Studies on the Mechanism of Action of D-Allocystathionine in Biological Systems

Understanding the mechanism of action of this compound in biological systems involves investigating how this specific isomer interacts with cellular components and influences biochemical reactions. While research often focuses on the more prevalent L-isomer, studies on this compound can reveal unique interactions or metabolic fates. The behavior of organic molecules, including amino acid isomers, within biological systems is dictated by their interactions with biomolecules like proteins and enzymes. longdom.org Exploring how this compound is transported into cells, whether it can be a substrate for specific enzymes, or if it has regulatory effects on metabolic pathways are key areas of investigation. Research into the mechanisms of action of various compounds in biological systems often employs techniques like molecular docking and systems pharmacology to predict and understand interactions at a molecular level. nih.gov

Exploration of this compound in Metabolic Engineering and Biosynthetic Pathway Evolution

Metabolic engineering aims to modify biological systems, often microorganisms, to enhance the production of desired compounds or to introduce new metabolic capabilities. researchgate.net this compound's role in metabolic engineering could involve its potential as a building block for novel molecules or its influence on existing biosynthetic pathways. Studies in metabolic engineering have explored the biosynthesis of various amino acids and their derivatives in host organisms like Escherichia coli and Corynebacterium glutamicum. acs.org The production of L-homoserine, a precursor to cystathionine (B15957), has been a subject of metabolic engineering efforts. acs.org The enzymatic synthesis of S-substituted L-homocysteine derivatives from L-homoserine and thiol compounds demonstrates the potential for generating related sulfur-containing molecules through engineered pathways. acs.org Research into the evolution of biosynthetic pathways can also benefit from studying the roles and fates of different isomers like this compound, providing insights into the flexibility and adaptation of metabolic networks.

Role of this compound in Enzyme Activity Modulation

Enzyme activity is tightly regulated in biological systems through various mechanisms, including allosteric modulation and covalent modification. longdom.org The potential of this compound to modulate enzyme activity could stem from its structural similarity to L-cystathionine or other amino acids that act as enzyme regulators. Studies on enzyme regulation highlight how small molecules can bind to enzymes and alter their catalytic efficiency. While specific research on this compound as an enzyme modulator is limited in the provided context, the broader understanding of enzyme kinetics and regulation suggests this as a potential area of investigation. For instance, studies on homoserine dehydrogenase, an enzyme involved in amino acid biosynthesis, have shown feedback inhibition by certain amino acids. pnas.org Investigating the interaction of this compound with enzymes in sulfur metabolism or related pathways could reveal inhibitory or activating effects.

Potential as a Biomarker in Disease Studies

Biomarkers are measurable indicators of a biological state, which can be used for diagnosis, prognosis, or monitoring disease progression. The presence or altered levels of specific metabolites, including amino acid isomers, can serve as potential biomarkers. dukeuncadrc.org Research has explored various metabolites as biomarkers in disease studies. researchgate.net For example, homocysteine, a metabolic precursor to cystathionine, is recognized as a biomarker for cardiovascular diseases. lookchem.com While direct evidence for this compound as an established biomarker is not extensively detailed in the provided information, metabolomics studies, which analyze the complete set of metabolites in biological samples, can identify potential biomarker candidates. researchgate.net Changes in the levels of nitrogen-containing small molecular compounds, including allocystathionine (B7821828), have been observed in studies investigating meat deterioration during storage, suggesting its potential as a marker in specific contexts. researchgate.net Further research is needed to determine if this compound levels are significantly altered in specific disease states and if these changes are consistent and reliable enough for diagnostic or prognostic purposes.

Advanced Synthetic Methodologies for this compound Production

The availability of efficient synthetic methods is crucial for research involving this compound, particularly for studies requiring pure isomers or isotopically labeled versions. Advanced synthetic methodologies in organic chemistry focus on developing efficient, selective, and scalable routes for complex molecules. numberanalytics.comchemmethod.comnih.gov While specific advanced methodologies solely for this compound production are not detailed, the synthesis of amino acids and their derivatives often employs techniques such as asymmetric synthesis, chiral catalysis, and enzymatic methods to control stereochemistry and yield specific isomers. numberanalytics.comnih.gov The enzymatic synthesis of S-substituted L-homocysteine derivatives from L-homoserine illustrates the use of biocatalysis in producing related sulfur amino acid structures. acs.org Developing advanced synthetic routes for this compound would likely involve strategies to control the stereochemistry at the relevant chiral centers, potentially utilizing enzymatic resolution or asymmetric synthesis techniques.

Investigation of this compound Derivatives and Analogs

Exploring derivatives and analogs of this compound involves synthesizing compounds with structural modifications to investigate how these changes affect their biological activity, metabolic fate, or interactions with enzymes and other biomolecules. This area of research is common in medicinal chemistry and chemical biology to develop molecules with improved properties or novel functions. ust.hkmdpi.com Studies on derivatives of other natural products and bioactive compounds, such as carboxyxanthones and resveratrol, demonstrate the value of creating analogs to explore structure-activity relationships and identify compounds with enhanced therapeutic potential or altered biological effects. mdpi.commdpi.com Investigating this compound derivatives could involve modifying the amino, carboxyl, or thioether groups, or incorporating the cystathionine core into larger molecular structures. Such studies could lead to the identification of compounds with specific inhibitory or activating effects on enzymes in sulfur metabolism or with unique properties relevant to other biological processes.

Q & A

What analytical techniques are recommended to characterize the purity and structural integrity of D-allocystathionine?

Level: Basic

Methodological Answer:

For comprehensive characterization, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm stereochemistry and structural assignments .

- High-Performance Liquid Chromatography (HPLC) : Assess purity via reverse-phase HPLC with UV detection, ensuring baseline separation of by-products .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, cross-referenced with theoretical values .

- Elemental Analysis : Validate empirical composition, particularly for novel derivatives .

Document all protocols in detail, including instrument parameters and calibration standards, to ensure reproducibility .

How should researchers design experiments to optimize this compound synthesis while minimizing by-products?

Level: Basic

Methodological Answer:

Optimization requires systematic variation of reaction parameters:

- Condition Screening : Test solvents (e.g., aqueous vs. organic), temperatures, and catalysts using fractional factorial design to identify critical factors .

- Purification Strategies : Implement gradient elution in column chromatography or recrystallization to isolate target compounds .

- Kinetic Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and abort reactions before side-product formation .

Report all unsuccessful attempts in supplementary materials to aid peer troubleshooting .

What methodological considerations are critical when investigating this compound’s metabolic pathways in model organisms?

Level: Advanced

Methodological Answer:

- In Vivo vs. In Vitro Models : Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolic flux in cell cultures or whole organisms, ensuring ethical compliance with FINER criteria .

- Enzyme Assays : Employ knockout/knockdown models to identify specific enzymes involved, validated via Western blotting or activity assays .

- Data Integration : Combine metabolomics (LC-MS/MS) with transcriptomic data to map pathway interactions .

Ensure adequate statistical power by consulting a biostatistician during experimental design .

How can researchers resolve contradictions between theoretical predictions and experimental data on this compound’s reactivity?

Level: Advanced

Methodological Answer:

- Replicate Experiments : Confirm data under standardized conditions, documenting ambient variables (e.g., humidity, light exposure) .

- Computational Validation : Perform DFT calculations or MD simulations to reconcile observed reactivity with electronic structure predictions .

- Peer Consultation : Engage in interdisciplinary review to identify overlooked variables (e.g., solvent effects, catalyst degradation) .

Apply Bayesian statistics to quantify uncertainty in conflicting datasets .

What strategies effectively elucidate the stereochemical configuration of this compound?

Level: Advanced

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, ensuring high-quality crystals through slow evaporation .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from computational models .

- Chiral Derivatization : Use enantiopure reagents (e.g., Mosher’s acid) to create diastereomers for HPLC separation .

Report all spectral data with error margins and raw files in supplementary materials .

What are best practices for documenting synthetic procedures to ensure reproducibility?

Level: Basic

Methodological Answer:

- Step-by-Step Protocols : Include exact quantities, equipment (e.g., glassware type), and environmental controls (e.g., inert atmosphere) .

- Batch Records : Log lot numbers of reagents and solvents to account for supplier variability .

- Failure Reporting : Describe unsuccessful methods (e.g., solvent incompatibility) to prevent redundant efforts .

Adhere to Beilstein Journal guidelines for supplementary data organization .

How should researchers address variability in bioactivity assays involving this compound?

Level: Advanced

Methodological Answer:

- Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) in each assay plate .

- Dose-Response Curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ values, ensuring ≥3 technical replicates .

- Blinding : Implement double-blinding in cell-based assays to minimize observer bias .

Apply ANOVA or mixed-effects models to distinguish biological variability from technical noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.